Mdm2-IN-23
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Overview
Description
Mdm2-IN-23 is a small molecule inhibitor that targets the interaction between the mouse double minute 2 (MDM2) protein and the tumor suppressor protein p53. This interaction is crucial in regulating the p53 pathway, which plays a significant role in cell cycle control, apoptosis, and DNA repair. By inhibiting MDM2, this compound aims to reactivate p53, thereby promoting its tumor-suppressive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mdm2-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the laboratory synthesis, optimizing reaction times, temperatures, and solvent systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Mdm2-IN-23 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Mdm2-IN-23 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the MDM2-p53 interaction and develop new inhibitors.
Biology: Employed in cell-based assays to investigate the role of p53 in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers with wild-type p53 but overexpressed MDM2.
Industry: Utilized in drug discovery and development programs to identify new anticancer agents .
Mechanism of Action
Mdm2-IN-23 exerts its effects by binding directly to the MDM2 protein, thereby blocking its interaction with p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in tumor cells. The molecular targets involved include the transactivation domain of p53 and the binding pocket of MDM2 .
Comparison with Similar Compounds
Mdm2-IN-23 is unique compared to other MDM2 inhibitors due to its specific binding affinity and potency. Similar compounds include:
Nutlin-3a: Another MDM2 inhibitor with a different chemical structure but similar mechanism of action.
RG7112: A clinical-stage MDM2 inhibitor with distinct pharmacokinetic properties.
MI-773: Known for its high binding affinity and efficacy in preclinical models .
Properties
Molecular Formula |
C26H20Cl4N2O2S |
---|---|
Molecular Weight |
566.3 g/mol |
IUPAC Name |
benzyl 4-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H20Cl4N2O2S/c1-15-23(25(33)34-13-16-5-3-2-4-6-16)24(20-10-9-19(28)12-22(20)30)32-26(31-15)35-14-17-7-8-18(27)11-21(17)29/h2-12,24H,13-14H2,1H3,(H,31,32) |
InChI Key |
BTYVDHIVPAKSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=C(N1)SCC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.